molecular formula C8H4Cl3N B3054180 1H-Indole, 5,6,7-trichloro- CAS No. 58732-20-0

1H-Indole, 5,6,7-trichloro-

Cat. No. B3054180
CAS RN: 58732-20-0
M. Wt: 220.5 g/mol
InChI Key: MWTZDPKNNFKUTE-UHFFFAOYSA-N
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Description

1H-Indole, 5,6,7-trichloro- is a derivative of indole where three hydrogen atoms have been replaced by chlorine atoms . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology .


Molecular Structure Analysis

The molecular formula of 1H-Indole, 5,6,7-trichloro- is C8H4Cl3N . It is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .

Future Directions

Indoles and their derivatives have been attracting increasing attention in recent years due to their wide range of biological activities and their potential therapeutic applications . Future research may focus on the development of new synthetic strategies for producing these compounds, as well as exploring their potential therapeutic applications .

properties

IUPAC Name

5,6,7-trichloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTZDPKNNFKUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=C(C=C21)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482775
Record name 1H-Indole, 5,6,7-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58732-20-0
Record name 1H-Indole, 5,6,7-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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